molecular formula C14H16N4O2S2 B15152227 2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[(4-methylphenyl)methyl]acetamide

2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[(4-methylphenyl)methyl]acetamide

Cat. No.: B15152227
M. Wt: 336.4 g/mol
InChI Key: AHHFBXBKGBXTJM-UHFFFAOYSA-N
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Description

2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[(4-methylphenyl)methyl]acetamide is a complex organic compound that features a thiadiazole ring, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[(4-methylphenyl)methyl]acetamide typically involves multiple steps. One common method starts with the preparation of the thiadiazole ring, which can be synthesized by reacting thiosemicarbazide with acetic anhydride under acidic conditions. The resulting intermediate is then reacted with 4-methylbenzyl chloride in the presence of a base such as sodium hydroxide to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[(4-methylphenyl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamido group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiadiazole ring.

    Reduction: Reduced forms of the acetamido group.

    Substitution: Substituted derivatives at the acetamido group.

Scientific Research Applications

2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[(4-methylphenyl)methyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its role as a potential therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[(4-methylphenyl)methyl]acetamide involves its interaction with specific molecular targets. The thiadiazole ring is known to inhibit certain enzymes, such as carbonic anhydrase, by binding to the active site and blocking substrate access . This inhibition can lead to various biological effects, including reduced cell proliferation and increased apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[(4-methylphenyl)methyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its acetamido and sulfanyl groups contribute to its potential as a versatile intermediate in organic synthesis and its promising biological activities.

Properties

Molecular Formula

C14H16N4O2S2

Molecular Weight

336.4 g/mol

IUPAC Name

2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[(4-methylphenyl)methyl]acetamide

InChI

InChI=1S/C14H16N4O2S2/c1-9-3-5-11(6-4-9)7-15-12(20)8-21-14-18-17-13(22-14)16-10(2)19/h3-6H,7-8H2,1-2H3,(H,15,20)(H,16,17,19)

InChI Key

AHHFBXBKGBXTJM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CSC2=NN=C(S2)NC(=O)C

Origin of Product

United States

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